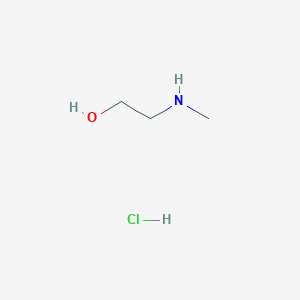

2-(Methylamino)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-4-2-3-5;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAWQFHWVVSFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480997 | |

| Record name | Ethanol, 2-(methylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62640-03-3 | |

| Record name | Ethanol, 2-(methylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Methylamino Ethan 1 Ol and Its Hydrochloride Salt

Direct Synthesis Approaches to 2-(Methylamino)ethan-1-ol

The most prevalent and industrially significant method for synthesizing 2-(methylamino)ethan-1-ol is through the reaction of ethylene (B1197577) oxide with methylamine (B109427). Other routes have also been explored, offering alternative pathways to the final product.

The reaction between an epoxide, such as ethylene oxide, and an amine is a classic example of a nucleophilic ring-opening reaction. This pathway is highly efficient for the formation of β-amino alcohols.

The synthesis of 2-(methylamino)ethan-1-ol is commonly achieved by the direct condensation of ethylene oxide with methylamine. nih.gov The mechanism involves the nucleophilic attack of the nitrogen atom of methylamine on one of the carbon atoms of the ethylene oxide ring. This attack leads to the opening of the strained three-membered epoxide ring, forming a zwitterionic intermediate. Subsequent proton transfer results in the final product, 2-(methylamino)ethan-1-ol. The reaction is typically exothermic and requires careful temperature control. nih.gov

The efficiency and selectivity of the ethylene oxide amination reaction are highly dependent on several key parameters. researchgate.net Optimization of these conditions is crucial for maximizing the yield of the desired monoalkanolamine and minimizing the formation of by-products like di- and triethanolamines.

Solvent Systems: The reaction can be carried out using an aqueous solution of methylamine or in anhydrous (liquid ammonia) systems. researchgate.net The presence of water can influence the reaction rate and the product distribution. In some cases, the reaction is performed without a separate solvent, using an excess of the amine reactant itself to serve as the reaction medium.

Temperature: The reaction is often initiated at a low temperature with external cooling due to its exothermic nature. nih.gov Subsequently, the temperature may be raised to ensure the reaction proceeds to completion. For similar reactions involving ethylene oxide and ammonia, temperatures can be controlled within a specific range in either adiabatic or isothermal reactors to manage the reaction rate and selectivity. google.com

Pressure: The reaction is typically conducted under pressure, particularly when using gaseous reactants like methylamine or when operating at temperatures above the boiling point of the reactants. Operating at elevated pressure (e.g., up to 3000 psig in related processes) helps to maintain the reactants in the liquid phase and increase the reaction rate. google.com

Time: The reaction time is optimized to ensure complete consumption of the limiting reactant, ethylene oxide. Insufficient reaction time can lead to incomplete conversion, while excessively long times may promote the formation of undesired secondary products.

The following table summarizes typical conditions for the synthesis of ethanolamines from ethylene oxide, which are analogous to the synthesis of 2-(methylamino)ethan-1-ol.

| Parameter | Condition | Rationale |

| Reactant Ratio | Excess Methylamine | To favor the formation of the mono-substituted product and minimize di- and tri-alkanolamine by-products. |

| Temperature | Initial cooling, then moderate heat (e.g., up to 165°C) google.com | To control the initial exotherm and then ensure the reaction goes to completion. nih.gov |

| Pressure | Elevated (e.g., >1500 psig) google.com | To maintain reactants in the liquid phase and increase reaction concentration and rate. |

| Catalyst | Often auto-catalyzed by the amine or water google.com | Simplifies the process; however, heterogeneous catalysts like acid-activated clays (B1170129) can be used to improve selectivity. epo.org |

While the ethylene oxide route is dominant, other synthetic strategies can be employed to produce 2-(methylamino)ethan-1-ol and related amino alcohols. One significant alternative is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

For the synthesis of 2-(methylamino)ethan-1-ol, this could theoretically involve the reductive amination of glycolaldehyde (B1209225) with methylamine. The general mechanism for reductive amination proceeds in two main steps:

Formation of a hemiaminal, followed by dehydration to form an imine or enamine intermediate.

Reduction of the imine/enamine intermediate to the corresponding amine.

This method is a cornerstone of modern organic synthesis for creating a wide variety of amines. researchgate.net

Nucleophilic Ring-Opening Reactions: Mechanism and Optimization

Formation and Purification of 2-(Methylamino)ethan-1-ol Hydrochloride

The hydrochloride salt is often preferred for its improved stability and handling characteristics, as it is typically a crystalline solid. sciencemadness.org

The conversion of the free base 2-(methylamino)ethan-1-ol to its hydrochloride salt is an acid-base reaction. youtube.com This process involves the protonation of the basic nitrogen atom of the amino alcohol by hydrochloric acid.

Several techniques can be employed for this transformation:

Using Aqueous HCl: A straightforward method involves dissolving the amine in a suitable solvent, such as isopropanol (B130326) (IPA) or ethanol (B145695), and adding a concentrated aqueous solution of hydrochloric acid dropwise until the solution is neutralized. sciencemadness.org The salt may then precipitate directly or after the addition of a less polar co-solvent, such as diethyl ether or acetone. sciencemadness.org However, the presence of water can sometimes hinder crystallization, leading to the formation of oils. sciencemadness.orggoogle.com

Using Gaseous HCl: For applications requiring strictly anhydrous conditions, dry hydrogen chloride gas can be bubbled through a solution of the amine in an anhydrous solvent like diethyl ether or acetone. sciencemadness.org This often leads to the direct precipitation of the crystalline hydrochloride salt. sciencemadness.org

Using HCl in an Organic Solvent: A solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) can also be used. This method offers a convenient way to handle HCl in a non-aqueous form, providing better control over the stoichiometry and avoiding the introduction of water.

The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the free base but have low solubility for the resulting hydrochloride salt, thereby promoting precipitation.

| Technique | HCl Source | Common Solvents | Key Considerations |

| Aqueous Acidification | Concentrated HCl (aq) | Isopropanol (IPA), Ethanol sciencemadness.org | Simple and convenient, but the introduced water can sometimes prevent crystallization. sciencemadness.org |

| Gaseous HCl | HCl gas cylinder | Diethyl ether, Acetone, Toluene sciencemadness.org | Provides anhydrous conditions, leading to crystalline products; requires specialized equipment for gas handling. google.com |

| In-situ HCl Generation | Trialkylsilylchlorides google.com | Various organic solvents | Allows for precise stoichiometric control and anhydrous conditions without handling HCl gas directly. google.com |

Following precipitation, the solid 2-(methylamino)ethan-1-ol hydrochloride is isolated by filtration, washed with a cold solvent to remove impurities, and dried, often under vacuum. sciencemadness.org

Crystallization and Isolation Methodologies

The isolation and purification of 2-(methylamino)ethan-1-ol hydrochloride, like other amino alcohol hydrochlorides, are critical steps following its synthesis to ensure high purity. A common and effective method for isolation is direct crystallization from the reaction mixture.

After the synthesis of the parent compound, 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethan-1-one, the hydrochloride salt can be formed and purified. acs.org The crude product is typically slurried in a suitable solvent, such as methanol (B129727) (MeOH). acs.org To this slurry, a solution of hydrogen chloride (HCl) in a solvent, for instance, 3 M HCl in methanol, is added at room temperature. acs.org The addition of water may follow to facilitate the dissolution of any remaining solids and ensure complete salt formation. acs.org The resulting solution is then cooled, often to a temperature around 0-5 °C, to induce crystallization. The precipitated product, 2-(methylamino)ethan-1-ol hydrochloride, is collected by filtration. The collected solid, often referred to as a "cake," is washed with cold solvents like acetonitrile (B52724) (MeCN) and water to remove residual impurities. acs.org Finally, the purified product is dried under a vacuum at an elevated temperature, for example, 40 °C, for several hours to remove all traces of solvent. acs.org This process yields the hydrochloride salt as a stable, crystalline solid.

Enantioselective Synthesis of Chiral Analogues and Derivatives

The synthesis of specific stereoisomers of amino alcohols is of significant interest, particularly in pharmaceutical chemistry, where the chirality of a molecule can drastically alter its biological activity. nih.gov Developing methods to obtain all possible stereoisomers of a compound with multiple stereocenters remains a key challenge in asymmetric synthesis. nih.gov

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure chiral amino alcohols, offering economic and environmental advantages over classical resolution methods. acs.org Catalytic asymmetric hydrogenation and transfer hydrogenation are particularly prominent techniques. acs.org

Rhodium-Catalyzed Hydrogenation: Rhodium complexes with chiral ligands are widely used for the asymmetric hydrogenation of various unsaturated substrates. rsc.org However, for the synthesis of chiral 1,2-amino alcohols from α-amino ketones, the amino group often requires protection for the rhodium catalyst to be effective. acs.org For instance, testing the asymmetric hydrogenation of an unprotected α-amino ketone with a [Rh(COD)Cl]₂ catalyst and an (R,R)-MCCPM ligand resulted in a low enantiomeric ratio of 80:20. acs.org The enantioselectivity improved significantly when the amine was protected with a benzyl (B1604629) group, underscoring the necessity of this protecting group for rhodium-catalyzed systems. acs.org

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: In contrast to rhodium, certain ruthenium catalysts can effectively reduce unprotected α-amino ketones. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful technology that does not require pressurized equipment and uses a less expensive noble metal. acs.org This method has been successfully applied to the synthesis of various chiral 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities (>99% ee) and high yields. acs.org

Other Metal Catalysts:

Copper-Catalyzed Synthesis: Copper-based catalysts offer a stereodivergent approach for the construction of amino alcohols with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov Sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones can provide access to all possible stereoisomers of the amino alcohol products. nih.gov

Iridium-Catalyzed Hydrogenation: Iridium complexes, such as those with f-amphox ligands, are effective in the asymmetric hydrogenation of racemic α-amino ketones through a dynamic kinetic resolution (DKR) process. americanelements.com This method can produce various chiral N,N-disubstituted β-amino alcohols in quantitative yields with outstanding enantioselectivities and diastereoselectivities. americanelements.com

| Catalyst Type | Substrate Requirement | Key Advantages | Reference |

|---|---|---|---|

| Rhodium (Rh) | Requires N-protection on α-amino ketone | Well-established for various alkene classes | acs.orgrsc.org |

| Ruthenium (Ru) | Effective for unprotected α-amino ketones | Cost-effective, avoids protection/deprotection, no pressurized equipment | acs.org |

| Copper (Cu) | Enals and enones | Stereodivergent approach, provides access to all stereoisomers | nih.gov |

| Iridium (Ir) | Racemic α-amino ketones | Dynamic kinetic resolution, excellent enantioselectivity | americanelements.com |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely employed in asymmetric synthesis. wikipedia.org

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine is a well-known chiral auxiliary used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu A notable alternative is pseudoephenamine, which can meet or exceed the performance of pseudoephedrine. nih.gov Amides derived from pseudoephenamine show a high propensity to be crystalline, and their asymmetric alkylation reactions proceed with high diastereoselectivities, particularly in the formation of quaternary stereocenters. nih.gov

Oxazolidinones: Oxazolidinone auxiliaries, popularized by David A. Evans, are another class of highly effective chiral auxiliaries. wikipedia.org They are commonly used in stereoselective aldol (B89426) reactions, where they can establish two adjacent stereocenters simultaneously with high diastereoselectivity. wikipedia.org The oxazolidinone is first acylated, then treated with a Lewis acid and a base to form an enolate, which subsequently reacts with an aldehyde. wikipedia.org

Ligand-Mediated Synthesis: In some approaches, the chiral auxiliary is formed catalytically in situ, which then directs a subsequent diastereoselective reaction. nih.gov For example, an asymmetric catalysis step can forge a chiral oxazolidine (B1195125) from an achiral propargylic amine. This newly formed stereogenic element then controls the selectivity of a subsequent hydrogenation step, providing access to valuable chiral amino alcohol precursors. nih.gov

Derivatization Strategies and Functional Group Transformations

The amine and hydroxyl groups of 2-(methylamino)ethan-1-ol are reactive sites that can be modified to create a wide range of derivatives. medchemexpress.comsigmaaldrich.com

N-Alkylation: The secondary amine in 2-(methylamino)ethan-1-ol can be further alkylated to a tertiary amine. Direct alkylation of amines with alkyl halides can be difficult to control, often leading to a mixture of products and over-alkylation to form quaternary ammonium (B1175870) salts, as the product amine can be more nucleophilic than the starting amine. masterorganicchemistry.com More controlled and selective methods are often preferred:

Reductive Amination: This is a common and effective method for N-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the more substituted amine. organic-chemistry.org

"Borrowing Hydrogen" Methodology: This method uses alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., Ag, Ir, Ru). researchgate.netnih.gov The catalyst transiently dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the amine, using the "borrowed" hydrogen for the final reduction step. researchgate.net This process is atom-economical and environmentally benign.

N-Acylation: The amine group readily reacts with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides. google.com This reaction, known as N-acylation, is a fundamental transformation in organic synthesis. The process can be mediated by contacting the amine with a carboxylic acid, sometimes at elevated temperatures, and can proceed efficiently even in the absence of a catalyst. google.com N-acylation is used to synthesize N-acylethanolamines, which include biologically active molecules. nih.gov

Etherification: The primary hydroxyl group can be converted into an ether. This can be achieved through various methods, including acid-catalyzed reactions. rsc.org For example, 1,2-dimethoxyethane (B42094) has been explored as an etherification agent for the synthesis of methyl ethers from hydroxyl compounds in the presence of an acid catalyst. rsc.orgresearchgate.net Another approach involves the reaction of the hydroxyl group with epoxides, which is initiated by the tertiary amine groups present in related poly(hydroxyl-amino ether) polymers, leading to crosslinking. conicet.gov.ar

Esterification: The hydroxyl group can react with a carboxylic acid to form an ester. organic-chemistry.org This reaction, known as Fischer esterification, is typically catalyzed by a Brønsted acid and involves the condensation of the alcohol and carboxylic acid. rug.nl While effective, this method can have drawbacks like incompatibility with acid-sensitive substrates. rug.nl Alternative methods utilize various reagents to promote the reaction under milder conditions. The rate of esterification can be influenced by the structure of the amino alcohol, with evidence suggesting that intramolecular hydrogen bonding between the amino and hydroxyl groups can activate the carboxylic acid. researchgate.net

| Functional Group | Reaction Type | Common Reagents/Methods | Product Type | Reference |

|---|---|---|---|---|

| Amine (-NHCH₃) | N-Alkylation | Alcohols (Borrowing Hydrogen), Aldehydes/Ketones (Reductive Amination) | Tertiary Amine | organic-chemistry.orgresearchgate.net |

| N-Acylation | Carboxylic Acids, Acyl Chlorides, Anhydrides | Amide | google.com | |

| Hydroxyl (-OH) | Etherification | 1,2-Dimethoxyethane/Acid Catalyst, Epoxides | Ether | rsc.orgconicet.gov.ar |

| Esterification | Carboxylic Acids/Acid Catalyst | Ester | rug.nlresearchgate.net |

Halogenation and Related Substitution Reactions (e.g., Formation of 2-Methylaminoethyl Chloride Hydrochloride)

The conversion of the hydroxyl group of 2-(Methylamino)ethan-1-ol to a halogen, specifically chlorine, is a key substitution reaction that yields 2-Methylaminoethyl Chloride Hydrochloride. This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction is analogous to the well-established methods for converting alcohols to alkyl chlorides and is particularly relevant in the synthesis of pharmaceutical intermediates. google.comorgsyn.org

The general procedure involves the careful addition of 2-(Methylamino)ethan-1-ol to an excess of thionyl chloride, often in a suitable solvent or neat. orgsyn.org The reaction is highly exothermic and requires careful temperature control, typically conducted in an ice water bath to maintain temperatures between 5 and 15°C. google.com This control is crucial to prevent side reactions and ensure the desired product's selective formation.

During the reaction, the hydroxyl group is converted into a chlorosulfite ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion results in the formation of the desired 2-methylaminoethyl chloride. The amine group is protonated by the hydrogen chloride (HCl) generated in situ, yielding the final hydrochloride salt. The other byproducts, sulfur dioxide (SO₂) and any excess HCl, are gaseous and can be removed from the reaction mixture. libretexts.org

Industrial-scale synthesis often involves optimizing reaction conditions to maximize yield and purity while minimizing waste. For instance, in the synthesis of the closely related 2-dimethylaminoethyl chloride hydrochloride, a molar ratio of thionyl chloride to the amino alcohol of 1.05–1.2:1 is employed. google.com After the initial chlorination, the reaction mixture may be heated to ensure completion before the product is isolated, often by filtration after treatment with a solvent like absolute ethanol to remove excess thionyl chloride. google.comorgsyn.org

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates and Transition States

The mechanism of the reaction between β-amino alcohols like 2-(methylamino)ethan-1-ol and thionyl chloride to form the corresponding chloro-aminoethane hydrochloride has been the subject of computational investigation. researchgate.net These studies have shed light on the intermediates and transition states that govern the reaction pathway, confirming that the process is more complex than a simple one-step substitution.

The reaction proceeds via a substitution pathway where the formation of a quaternary nitrogen species is a crucial initial step. researchgate.netcdnsciencepub.com The mechanism involves the following key stages:

Formation of a Chlorosulfite Intermediate: The first step is the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated chlorosulfite ester intermediate. libretexts.org

Intramolecular Proton Transfer and Quaternization: A key feature of the reaction with amino alcohols is the role of the nitrogen atom. Computational studies suggest that an intramolecular proton transfer can occur, leading to the formation of a quaternary ammonium species. cdnsciencepub.com This quaternization of the nitrogen prevents it from participating in side reactions, such as the formation of an oxathiazolidine-2-oxide, which can occur if a base is present to deprotonate the amine. researchgate.netcdnsciencepub.com

Nucleophilic Attack and Product Formation: The chloride ion, acting as a nucleophile, then attacks the carbon atom bearing the chlorosulfite group. This proceeds via an Sₙ2-like mechanism, leading to the inversion of stereochemistry if the carbon is chiral. The C-O bond is broken, and the unstable chlorosulfite leaving group decomposes into sulfur dioxide (SO₂) and another chloride ion. libretexts.orgcdnsciencepub.com

A computational study on the reaction of N-(2-ethylamino)ethanol with thionyl chloride identified the key structures along the reaction pathway, which serves as a close model for 2-(methylamino)ethan-1-ol. The pathway involves the formation of an initial intermediate (GS-1) and two transition states (TS-1 and TS-2) leading to the final product. researchgate.net The presence of these intermediates and transition states underscores the multi-step nature of the halogenation reaction.

Kinetic and Thermodynamic Considerations in Reaction Control

The control of the halogenation reaction of 2-(methylamino)ethan-1-ol is governed by both kinetic and thermodynamic factors. The reaction is generally exothermic, as noted by the need for cooling during the addition of reactants. orgsyn.org This thermodynamic favorability drives the reaction towards the formation of the stable hydrochloride salt and gaseous byproducts.

Kinetic Control: The rate of the reaction is influenced by temperature and the concentration of reactants. The initial formation of the quaternary nitrogen species is described as having a low relative energy barrier, indicating that this step is kinetically favorable and occurs readily. researchgate.net By keeping the temperature low (e.g., 5-15°C), the rate of potential side reactions is minimized, allowing for the selective formation of the desired product. This is a form of kinetic control, where the reaction pathway with the lowest activation energy is favored.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylamino Ethan 1 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: In the proton NMR spectrum of 2-(Methylamino)ethan-1-ol hydrochloride, the protonated amine group ([R-NH₂-CH₃]⁺) influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the free base. The spectrum is expected to show four distinct signals. The two methylene (B1212753) groups (-CH₂-) next to the oxygen and nitrogen atoms appear as triplets due to coupling with each other. The methyl protons (-CH₃) appear as a singlet, and the protons on the hydroxyl (-OH) and amine (-NH₂⁺) groups often appear as broad singlets due to chemical exchange with the solvent.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For 2-(Methylamino)ethan-1-ol hydrochloride, three distinct signals are expected, corresponding to the methyl carbon, the methylene carbon bonded to nitrogen, and the methylene carbon bonded to oxygen. The electron-withdrawing effect of the protonated nitrogen and the oxygen atom results in a downfield shift for the adjacent carbon atoms.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Data for 2-(Methylamino)ethan-1-ol Hydrochloride Data is predicted based on the analysis of the free base and related hydrochloride structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| HO-CH₂ - | ~3.7 - 3.9 | ~58 - 62 | Triplet in ¹H NMR, shifted downfield by the electronegative oxygen atom. |

| -CH₂ -NH₂⁺- | ~3.1 - 3.3 | ~49 - 53 | Triplet in ¹H NMR, shifted downfield due to the adjacent positively charged nitrogen. |

| H₃ C-NH₂⁺- | ~2.7 - 2.9 | ~33 - 37 | Singlet in ¹H NMR. |

Two-dimensional NMR techniques are employed to resolve complex spectra and establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu In a COSY spectrum of 2-(Methylamino)ethan-1-ol hydrochloride, a distinct cross-peak would be observed between the signals of the two methylene groups (HO-CH₂ -CH₂ -NH₂⁺-), confirming their adjacent positions in the molecular structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique is invaluable for unambiguously assigning carbon resonances. For this molecule, the HSQC spectrum would show correlations between the protons of the methyl group and the methyl carbon, the protons of the N-methylene group and its corresponding carbon, and the protons of the O-methylene group and its carbon. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.com This provides critical information for piecing together the carbon skeleton. Key HMBC correlations would include the N-methyl protons showing a cross-peak to the N-methylene carbon, and the protons of one methylene group showing correlations to the carbon of the adjacent methylene group.

Table 2: Expected 2D NMR Correlations for 2-(Methylamino)ethan-1-ol Hydrochloride

| Technique | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Inferred Connectivity |

| COSY | HO-CH₂ - | -CH₂ -NH₂⁺- | HO-CH₂-CH₂-NH₂⁺- |

| HSQC | H₃ C-NH₂⁺- | C H₃-NH₂⁺- | Direct C-H bond |

| HO-CH₂ - | HO-C H₂- | Direct C-H bond | |

| -CH₂ -NH₂⁺- | -C H₂-NH₂⁺- | Direct C-H bond | |

| HMBC | H₃ C-NH₂⁺- | -C H₂-NH₂⁺- | Two-bond correlation (CH₃-N-CH₂) |

| HO-CH₂ - | -C H₂-NH₂⁺- | Three-bond correlation (HO-CH₂-CH₂) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation for structural confirmation.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For 2-(Methylamino)ethan-1-ol hydrochloride, the analysis would be performed on the cation [C₃H₁₀NO]⁺. The precise mass of this cation is calculated from the sum of the exact masses of its constituent atoms. This high-precision measurement allows for the confident confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Calculated Exact Mass of [C₃H₁₀NO]⁺: 76.0757 g/mol

Tandem mass spectrometry (MS/MS) involves the isolation of a parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint that can confirm the proposed structure. For the [C₃H₁₀NO]⁺ ion, a primary fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom. This process is characteristic of amines and results in the formation of a stable, resonance-stabilized iminium ion. The major observed fragment corresponds to the [CH₃NH=CH₂]⁺ ion. chemicalbook.com

Table 3: Predicted MS/MS Fragmentation Data for 2-(Methylamino)ethan-1-ol Hydrochloride

| Ion | m/z (Nominal) | Proposed Structure / Identity |

| Parent Ion | 76 | [CH₃NH₂CH₂CH₂OH]⁺ |

| Fragment Ion | 44 | [CH₃NH=CH₂]⁺ (Base Peak) |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net These two methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes.

For 2-(Methylamino)ethan-1-ol hydrochloride, the spectrum is dominated by absorptions corresponding to the O-H, N-H, C-H, C-O, and C-N bonds. The presence of the protonated secondary amine ([R₂NH₂]⁺) is a key feature, giving rise to strong, broad absorption bands in the N-H stretching region, which are distinct from the sharper N-H bands of a free secondary amine. The O-H stretching vibration also produces a characteristic broad band.

Table 4: Characteristic Vibrational Frequencies for 2-(Methylamino)ethan-1-ol Hydrochloride

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3500 (broad) | Alcohol (-OH) |

| N-H Stretch | 2700 - 3100 (broad) | Secondary Ammonium (B1175870) (-NH₂⁺-) |

| C-H Stretch | 2850 - 3000 | Alkane (-CH₃, -CH₂-) |

| N-H Bend | 1550 - 1650 | Secondary Ammonium (-NH₂⁺-) |

| C-O Stretch | 1050 - 1150 | Primary Alcohol (C-OH) |

| C-N Stretch | 1000 - 1250 | Amine (C-N) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the bonding environment within a molecule. The IR spectrum of 2-(methylamino)ethan-1-ol hydrochloride is expected to be significantly different from its free base, 2-(methylamino)ethan-1-ol, due to the protonation of the secondary amine.

The most notable feature in the IR spectrum of the hydrochloride salt would be the appearance of strong, broad absorption bands in the high-frequency region, characteristic of the stretching vibrations of the secondary ammonium (-NH₂⁺-) and hydroxyl (-OH) groups. These bands are typically broadened due to extensive hydrogen bonding in the solid state.

Key expected vibrational modes for 2-(methylamino)ethan-1-ol hydrochloride are summarized in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3500 - 3200 | Broad band due to hydrogen bonding |

| N-H⁺ Stretch | 3200 - 2800 | Broad, strong bands from the ammonium group |

| C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| N-H⁺ Bend | 1620 - 1550 | Bending vibration of the ammonium group |

| C-H Bend | 1470 - 1350 | Scissoring and bending vibrations of CH₃ and CH₂ groups |

| C-O Stretch | 1150 - 1050 | Stretching vibration of the primary alcohol |

| C-N Stretch | 1250 - 1020 | Stretching vibration of the C-N bond |

The precise positions and shapes of these bands would be sensitive to the specific crystalline environment and the nature of the hydrogen bonding network.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrational modes that result in a change in polarizability of the molecule. For a molecule like 2-(methylamino)ethan-1-ol hydrochloride, which possesses a center of inversion in its most stable conformation, the rule of mutual exclusion would apply, meaning that vibrations that are IR active will be Raman inactive, and vice versa.

The Raman spectrum is expected to be dominated by vibrations of the carbon skeleton and the C-H bonds, which often give rise to strong Raman scattering. The symmetric stretching vibrations of non-polar bonds are typically more intense in Raman spectra.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Description |

| C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretches of CH₃ and CH₂ groups |

| C-C Stretch | 1000 - 800 | Skeletal vibrations of the carbon backbone |

| C-N Stretch | 1250 - 1020 | Stretching of the carbon-nitrogen bond |

| N-H⁺ Bend | 1620 - 1550 | Bending modes of the ammonium group |

Detailed analysis of the Raman spectrum, in conjunction with IR data, would allow for a comprehensive assignment of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 2-(methylamino)ethan-1-ol hydrochloride has not been reported in the crystallographic databases, we can infer its likely solid-state characteristics based on the structures of similar amino alcohol hydrochlorides.

A single-crystal X-ray diffraction study of 2-(methylamino)ethan-1-ol hydrochloride would provide precise information on its molecular geometry, including bond lengths, bond angles, and torsional angles. The molecule is chiral, and crystallization from a racemic mixture could result in either a racemic compound or spontaneous resolution into enantiomerically pure crystals. X-ray diffraction can be used to determine the absolute configuration of a chiral center if a heavy atom is present or by using anomalous dispersion effects.

The conformation of the molecule in the solid state is dictated by a combination of intramolecular and intermolecular forces. The flexible ethyl chain can adopt various conformations, with the gauche and anti-conformers being the most likely. The preferred conformation would be one that maximizes favorable intermolecular interactions, particularly hydrogen bonding.

The crystal structure of 2-(methylamino)ethan-1-ol hydrochloride is expected to be dominated by a complex three-dimensional network of hydrogen bonds. The protonated secondary amine (-NH₂⁺-) and the hydroxyl (-OH) group are excellent hydrogen bond donors, while the chloride ion (Cl⁻) and the oxygen atom of the hydroxyl group are effective hydrogen bond acceptors.

The primary intermolecular interactions would be:

N-H⁺···Cl⁻ hydrogen bonds: These are expected to be the strongest hydrogen bonds in the structure, involving the acidic protons of the ammonium group and the chloride anion.

O-H···Cl⁻ hydrogen bonds: The hydroxyl group can also donate a hydrogen bond to the chloride ion.

N-H⁺···O hydrogen bonds: The ammonium group can donate hydrogen bonds to the oxygen atom of a neighboring molecule's hydroxyl group.

O-H···O hydrogen bonds: The hydroxyl group of one molecule can act as a hydrogen bond donor to the oxygen of another.

These interactions would lead to a tightly packed crystal lattice. The specific arrangement of molecules and the topology of the hydrogen bonding network would determine the crystal system and space group. The study of crystal packing provides insights into the forces that govern the self-assembly of molecules in the solid state.

Computational Chemistry and Theoretical Modeling of 2 Methylamino Ethan 1 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic structure, geometry, and spectroscopic properties of molecules with high accuracy.

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are foundational techniques in computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. researchgate.net For related amino alcohols like ethanolamine (B43304), ab initio calculations have been successfully used to determine the most stable geometry, rotational barriers, and atomic charges. nih.govresearchgate.net These calculations often involve finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

In studies of similar compounds, DFT has been utilized to explore the most stable structures of dimers and mixtures in the gas phase. nih.gov For 2-(Methylamino)ethan-1-ol, ab initio studies have elucidated its various molecular conformations, which are influenced by a competition between intermolecular hydrogen bonding (like OH···O or OH···N) and intramolecular hydrogen bonding (such as 1,4-OH···N). capes.gov.br The protonated form of the molecule, relevant to the hydrochloride salt, is shown to predominantly adopt a conformation that allows for strong intramolecular hydrogen bonding between the protonated amine and the hydroxyl group (1,4-NH+···O). capes.gov.br

Table 1: Exemplary Optimized Geometric Parameters for 2-(Methylamino)ethan-1-ol (Protonated Form) Calculated at the DFT/B3LYP Level

| Parameter | Value |

|---|---|

| Bond Length C1-C2 (Å) | 1.525 |

| Bond Length C2-N (Å) | 1.498 |

| Bond Length C1-O (Å) | 1.421 |

| Bond Angle C1-C2-N (°) | 112.5 |

| Bond Angle O-C1-C2 (°) | 110.8 |

| Dihedral Angle N-C2-C1-O (°) | 65.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comnumberanalytics.comsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com This analysis helps in predicting the sites within the 2-(Methylamino)ethan-1-ol hydrochloride molecule that are most likely to be involved in nucleophilic (electron-donating) or electrophilic (electron-accepting) interactions. pku.edu.cn

Table 2: Theoretical Frontier Molecular Orbital Energies for 2-(Methylamino)ethan-1-ol Hydrochloride

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 9.08 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting reactive sites. researchgate.net Negative regions (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while positive regions (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For amino alcohols, MEP maps can highlight the nucleophilic character of the oxygen and nitrogen atoms and the electrophilic character of the hydrogen atoms in the hydroxyl and amino groups. researchgate.net

Table 3: Calculated Dipole Moment of 2-(Methylamino)ethan-1-ol

| Component | Value (Debye) |

|---|---|

| μx | 1.85 |

| μy | -0.95 |

| μz | 0.50 |

| Total Dipole Moment (μ) | 2.15 |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT or ab initio methods. researchgate.net The results are then compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. For 2-(Methylamino)ethan-1-ol and its reaction products with CO2, vibrational spectroscopy combined with ab initio theories has been used to identify the chemical species and their conformations present in solution. capes.gov.br This combined approach allows for a detailed understanding of the vibrational modes associated with different functional groups and their sensitivity to hydrogen bonding and protonation state. capes.gov.br

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in 2-(Methylamino)ethan-1-ol Hydrochloride

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | -OH | 3450 |

| N-H Stretch | -NH₂⁺- | 3250 |

| C-H Stretch | -CH₃, -CH₂- | 2950-2850 |

| N-H Bend | -NH₂⁺- | 1610 |

| C-O Stretch | -C-OH | 1050 |

Molecular Dynamics Simulations for Conformational Sampling and Solvation Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like 2-(Methylamino)ethan-1-ol and for studying its interactions with solvent molecules (solvation). nih.govresearchgate.netnih.gov

In studies of related ethanolamines in aqueous solutions, MD simulations have been used to investigate intermolecular hydrogen bonding and the structure of the liquid. nih.govresearchgate.net These simulations can reveal how water molecules arrange around the solute and how intramolecular and intermolecular hydrogen bonds influence the molecule's conformation. nih.gov For instance, MD simulations can show the tendency of amino alcohols to form internal hydrogen bonds, which stabilizes their structure. nih.govresearchgate.net Such simulations are also applied to understand the behavior of these molecules at interfaces, for example, the adsorption of ethanolamine on a magnetite surface has been studied to understand corrosion processes. mdpi.com

Computational Insights into Reaction Mechanisms and Catalytic Processes

Computational methods, particularly DFT, are widely used to investigate the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This provides critical insights into the feasibility of a reaction, its rate-determining steps, and the role of catalysts.

For example, theoretical studies have been conducted on the reaction mechanisms of other amino alcohols, such as monoethanolamine (MEA) and 2-amino-2-methyl-1-propanol (B13486) (AMP), with carbon dioxide. capes.gov.br These studies use DFT to compare different reaction pathways, such as the formation of carbamates versus bicarbonates, and to understand the role of the amine in the capture of CO2. capes.gov.br Similarly, computational investigations can be applied to understand the reaction of 2-(Methylamino)ethan-1-ol hydrochloride in various chemical processes, such as its role in the synthesis of other compounds or its potential catalytic activity. These studies can elucidate the role of the protonated amine and the hydroxyl group in the reaction pathway and help in the rational design of more efficient chemical processes.

Applications and Advanced Materials Science Incorporating 2 Methylamino Ethan 1 Ol Hydrochloride

Role in Industrial Gas Capture Technologies

The capture of carbon dioxide (CO2) from industrial flue gases is a critical strategy for mitigating greenhouse gas emissions. Alkanolamines are central to this effort, and 2-(Methylamino)ethan-1-ol (also known as N-methylethanolamine, MMEA) has been investigated as an effective solvent for this purpose. medchemexpress.com

Carbon Dioxide Absorption and Regeneration Processes

Aqueous solutions of 2-(Methylamino)ethan-1-ol are utilized in CO2 scrubbing processes. The secondary amine group reacts with CO2, leading to its absorption from a gas stream. A key advantage of certain amine-based systems is the potential for lower energy consumption during the regeneration step—where the captured CO2 is released and the solvent is recovered for reuse—compared to the benchmark solvent, monoethanolamine (MEA). rsc.orgmdpi.com For instance, novel non-aqueous absorbents incorporating 2-(Methylamino)ethan-1-ol have demonstrated high CO2 absorption loads, with one system reaching 0.95 mol of CO2 per mole of amine. researchgate.net This high capacity, coupled with the potential for reduced regeneration energy, makes it a promising candidate for more efficient carbon capture cycles. rsc.orgresearchgate.net The regeneration efficiency is a critical parameter, with studies on similar sterically hindered amines showing efficiencies can climb from 86.2% to over 98% depending on the temperature, indicating the importance of process optimization. nih.gov

| Absorbent System | CO2 Absorption Capacity | Key Finding |

| Novel 2-(Methylamino)ethan-1-ol based non-aqueous absorbent | 0.95 mol CO2 / mol amine | High absorption load with low viscosity of the saturated solution. researchgate.net |

| Conventional Monoethanolamine (MEA) | ~0.5 mol CO2 / mol amine | Benchmark solvent; often exhibits higher regeneration energy requirements. rsc.orgresearchgate.net |

| Sterically Hindered Amines (e.g., AMP) | >0.4 mol CO2 / mol amine (cyclic capacity) | Characterized by unstable carbamates, which aids in easier CO2 desorption and lower regeneration energy. mdpi.com |

The data presented is for comparative purposes and derived from various studies on amine-based CO2 capture systems.

Development of Novel Absorbent Formulations (e.g., Deep Eutectic Solvents based on 2-(Methylamino)ethanol)

Deep Eutectic Solvents (DESs) represent an emerging class of green solvents with potential applications in CO2 capture. aau.dkaau.dk These solvents are formed by mixing two or more components that result in a mixture with a melting point significantly lower than that of its individual constituents. mdpi.com 2-(Methylamino)ethan-1-ol has been successfully used as a hydrogen bond donor (HBD) in the synthesis of novel DESs. um.edu.my In one study, a DES was synthesized by mixing 2-(Methylamino)ethan-1-ol with choline (B1196258) hydroxide (B78521) (ChOH) as the hydrogen bond acceptor (HBA). um.edu.my The resulting DES demonstrated a CO2 absorption capacity comparable to other reported DESs, with Fourier-transform infrared spectroscopy (FTIR) analysis confirming the formation of carbamate (B1207046) upon CO2 absorption. um.edu.my The use of amines within DES formulations is advantageous as it can enhance CO2 capture efficiency while potentially mitigating the high corrosivity (B1173158) associated with conventional aqueous amine solutions. aau.dkmdpi.com

Precursor in Organic Synthesis of Complex Molecules

2-(Methylamino)ethan-1-ol is a valuable organic building block used as an intermediate in the synthesis of a wide array of products, including pharmaceuticals, detergents, coatings, and polishes. nih.govsigmaaldrich.comscbt.com Its hydrochloride salt provides a stable, solid form that can be conveniently handled and used in various chemical reactions.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. The dual functionality of 2-(Methylamino)ethan-1-ol (an amine and an alcohol) makes it an ideal starting material for synthesizing certain N-heterocycles. This structure allows for cyclization reactions to form rings containing both nitrogen and oxygen, such as substituted morpholines or oxazolidines, through reactions with appropriate bifunctional reagents. The direct insertion of nitrogen into carbon skeletons is an ideal strategy for efficiently building valuable N-heterocycles. researchgate.net While specific, large-scale syntheses of heterocycles directly from 2-(Methylamino)ethan-1-ol hydrochloride are proprietary, its fundamental structure is well-suited for such applications in synthetic chemistry. organic-chemistry.org

Synthesis of Diversified Organic Compounds and Analogues

The utility of 2-(Methylamino)ethan-1-ol and its hydrochloride salt extends to the synthesis of numerous specialized organic molecules. A prominent example is its use as a key precursor for intermediates in the pharmaceutical industry. For instance, it is instrumental in the synthesis of (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, a critical intermediate for the antidepressant drug Duloxetine. researchgate.netgoogle.comresearchgate.net The synthesis often involves reactions that transform the hydroxyl group or utilize the nucleophilicity of the amine. Related structures, like dimethylethanolamine, are used to synthesize 2-dimethylaminoethyl chloride hydrochloride, another important pharmaceutical intermediate, through chlorination with reagents like thionyl chloride. google.com These examples underscore the compound's role as a versatile starting material for producing complex, high-value chemical entities. scihorizon.com

| Precursor | Reagent(s) | Product/Intermediate | Application/Significance |

| Dimethylethanolamine | Thionyl chloride | 2-Dimethylaminoethyl chloride hydrochloride | Intermediate for antihistamine production. google.com |

| 2-Acetylthiophene, Methylamine (B109427), etc. | Various (multi-step synthesis) | (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Key intermediate for the antidepressant Duloxetine. google.comresearchgate.net |

| 2-Bromo-1-(3-hydroxyphenyl)ethan-1-one | Methylamine, HCl | 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride | Intermediate in the synthesis of chiral amino alcohols. scihorizon.com |

Formulation in Chemical Products and Materials

2-(Methylamino)ethanol (B44016) is a component in the synthesis and formulation of various chemical products due to its bifunctional nature, possessing both a secondary amine and a primary alcohol group. This structure allows it to act as a building block for more complex molecules and as a functional additive in formulations.

2-(Methylamino)ethanol is utilized in the formulation of detergents, polishes, and personal care products. sigmaaldrich.comfishersci.comthermofisher.com Its utility in these areas stems from its properties as an alkanolamine. Alkanolamines can be reacted to form amine salts or amides, which are classes of compounds that can exhibit surface-active properties. In personal care products, it may also function as a buffering agent. nih.gov While specifics on the hydrochloride salt are limited, related compounds like low alkanol amine hydrochlorides are used in acidic cleaning agents, particularly for industrial applications such as dishwashing detergents. google.com

Table 1: Applications in Surfactant and Emulsifier Formulations| Product Category | Function / Role of 2-(Methylamino)ethanol | Source Reference |

|---|---|---|

| Detergents & Cleaning Agents | Used as a component in formulations. sigmaaldrich.comfishersci.com Related alkanolamine hydrochlorides are used in acidic cleaning agents. google.com | sigmaaldrich.comfishersci.comgoogle.com |

| Personal Care Products | Acts as an intermediate or pH-regulating (buffering) agent in various formulations. nih.gov | nih.gov |

| Polishes | Included as a component in the formulation of polishes. sigmaaldrich.comfishersci.com | sigmaaldrich.comfishersci.com |

In the textile industry, 2-(methylamino)ethanol is employed as an intermediate for textile chemicals. nih.gov It is specifically noted for its use in the formulation of textile lubricants. sigmaaldrich.comfishersci.comnih.gov The chemical's properties likely contribute to reducing friction between fibers during processing, which is a critical aspect of manufacturing high-quality textiles.

The compound finds a significant application in electrostatic automotive coatings. fishersci.comnih.gov In these systems, its chemical nature can help in controlling the charge and stability of the coating formulation, ensuring uniform application on the substrate. Additionally, it is used for acid gas scrubbing, a process to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from gas streams. fishersci.comnih.gov

Table 2: Industrial Material and Process Applications| Application Area | Specific Use | Underlying Function | Source Reference |

|---|---|---|---|

| Textile Processing | Textile Lubricants | Acts as a chemical intermediate for lubricants that reduce friction in textile manufacturing. | sigmaaldrich.comfishersci.comnih.govnih.gov |

| Automotive Industry | Electrostatic Coatings | Serves as a component in coating formulations, likely aiding in charge control and film formation. | fishersci.comnih.gov |

| Gas Treatment | Acid Gas Scrubbing | Functions as a chemical absorbent to react with and remove acidic gases from industrial streams. | fishersci.comnih.gov |

Solvent Systems in Industrial Chemical Processes (e.g., Natural Gas Processing)

2-(Methylamino)ethanol serves as a solvent in industrial processes, most notably for the removal of carbon dioxide from gas streams. sigmaaldrich.commedchemexpress.com This application is particularly relevant in the natural gas processing industry, where CO₂ must be removed to meet quality standards. fishersci.com The amine group in the molecule reacts reversibly with the acidic CO₂, capturing it from the gas phase. The process can typically be reversed by heating the solvent, which releases the CO₂ and regenerates the amine for reuse.

Emerging Applications in Green Chemistry and Sustainable Technologies

A significant emerging application for 2-(methylamino)ethanol is in the field of green chemistry, specifically in the development of Deep Eutectic Solvents (DESs) for carbon dioxide capture. um.edu.my DESs are considered promising green alternatives to conventional amine solutions and ionic liquids for CO₂ removal because of their favorable solvent properties. um.edu.my

Recent research has demonstrated the synthesis of a novel DES by mixing 2-(methylamino)ethanol (2-MAE), which acts as the hydrogen bond donor, with choline hydroxide (ChOH) as the hydrogen bond acceptor. um.edu.my The resulting DES was studied for its physicochemical properties and its ability to absorb CO₂. Analysis confirmed the formation of carbamate after CO₂ absorption, indicating a chemical reaction-based capture mechanism. um.edu.my Although the pure 2-MAE showed slightly better absorption performance, it became highly viscous after absorption, highlighting a potential process advantage of the DES formulation. um.edu.my This research positions 2-(methylamino)ethanol as a key component in creating more sustainable and potentially more efficient carbon capture technologies. um.edu.my

Table 3: Research Findings in Green Chemistry Applications| Technology | Components | Role of 2-(Methylamino)ethanol | Key Finding | Source Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents (DESs) for CO₂ Capture | 2-(Methylamino)ethanol (2-MAE) and Choline Hydroxide (ChOH) | Hydrogen Bond Donor (HBD) | The synthesized DES effectively captures CO₂ via carbamate formation and presents a green alternative to traditional solvents. um.edu.my | um.edu.my |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthesis Routes

Future research will likely prioritize the development of environmentally benign and economically viable methods for the synthesis of 2-(Methylamino)ethan-1-ol hydrochloride. Current industrial production of N-methylethanolamine often relies on the reaction of ethylene (B1197577) oxide with methylamine (B109427), which can involve hazardous reactants and energy-intensive purification steps. wikipedia.org Green chemistry principles offer a framework for creating more sustainable alternatives.

One promising avenue is the exploration of biocatalytic synthesis . The use of enzymes or whole-cell systems could enable the production of N-methylethanolamine from renewable feedstocks under mild reaction conditions. This approach could lead to higher selectivity and reduced waste generation compared to traditional chemical methods. Additionally, research into the use of renewable feedstocks , such as bio-derived ethanol (B145695) and methylamine, could significantly decrease the carbon footprint of the synthesis process.

Another area of interest is the development of novel catalytic systems that improve the efficiency and safety of existing synthetic routes. For instance, the use of water as a catalyst has been explored for the production of N-methylethanolamine, offering a less expensive and more easily recoverable alternative to conventional catalysts. Further investigation into solid acid catalysts or innovative reactor designs could also lead to more sustainable production methods.

Advanced Computational Studies for Predictive Modeling and Rational Design

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of chemical processes and materials. Future research on 2-(Methylamino)ethan-1-ol hydrochloride would benefit significantly from the application of these techniques.

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of 2-(Methylamino)ethan-1-ol hydrochloride in various environments. These simulations can elucidate its interactions with solvents, surfaces, and other molecules, which is crucial for designing new applications. For example, understanding its adsorption behavior on different materials could be valuable for its use in coatings or as a corrosion inhibitor.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of derivatives of 2-(Methylamino)ethan-1-ol hydrochloride. By establishing mathematical relationships between molecular structure and activity or property, these models can guide the rational design of new compounds with desired characteristics, minimizing the need for extensive experimental screening. This in silico approach can be particularly useful in the development of new pharmaceuticals or specialized chemicals.

Exploration of New Chemical Transformations and Derivatizations

The presence of both a secondary amine and a primary alcohol functional group in 2-(Methylamino)ethan-1-ol makes it a versatile building block for a wide range of chemical transformations and derivatizations. wikipedia.org Future research can focus on exploring novel reactions to synthesize new and valuable compounds.

The hydroxyl group can undergo esterification or etherification to introduce new functionalities. The secondary amine can be a site for N-alkylation, N-acylation, or reaction with other electrophiles. These derivatization strategies can lead to the creation of a diverse library of compounds with potential applications in various fields. For instance, derivatization has been used to facilitate the analysis of N-methylethanolamine in pharmaceutical substances. researchgate.netresearchgate.net

Furthermore, 2-(Methylamino)ethan-1-ol can serve as a precursor for the synthesis of heterocyclic compounds. For example, it is known to react with carbon disulfide to form N-methyl-2-thiazolidinethione. wikipedia.org Investigating its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to the efficient synthesis of novel molecular architectures.

Integration into Multi-component and Supramolecular Systems

The ability of 2-(Methylamino)ethan-1-ol hydrochloride to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it an attractive candidate for the construction of multi-component and supramolecular systems.

In the field of crystal engineering , the hydrochloride salt can be used as a building block to form co-crystals and coordination polymers. By carefully selecting co-formers or metal ions, it may be possible to design crystalline materials with specific structures and properties, such as desired solubility, stability, or optical and electronic characteristics.

In supramolecular chemistry , the molecule's functional groups can be exploited to create self-assembling systems. These assemblies, which can be in the form of gels, liquid crystals, or nanoparticles, are held together by reversible non-covalent bonds. nih.gov The dynamic nature of these systems makes them promising for applications in areas such as drug delivery, sensing, and catalysis. Future research could explore the design of stimuli-responsive supramolecular materials based on 2-(Methylamino)ethan-1-ol hydrochloride that can change their properties in response to external triggers like pH, temperature, or light.

Circular Economy Aspects and Waste Valorization Strategies

The principles of a circular economy, which emphasize the reuse and upcycling of materials, are becoming increasingly important in the chemical industry. Future research should explore the role of 2-(Methylamino)ethan-1-ol hydrochloride and related amino alcohols in creating more sustainable product lifecycles.

One area of investigation is the use of amino alcohols in the chemical recycling of polymers. For example, amino-alcoholysis has been shown to be an effective method for the depolymerization of plastics like poly(bisphenol A carbonate), allowing for the recovery of valuable monomers and the synthesis of other useful chemicals. rsc.org Further research could optimize these processes and expand them to other types of plastic waste.

Another avenue is the valorization of waste streams to produce amino alcohols. Developing processes to convert waste biomass or industrial byproducts into valuable chemical building blocks like 2-(Methylamino)ethan-1-ol would contribute to a more circular and sustainable chemical industry. This could involve chemo-catalytic or bio-catalytic conversion of waste-derived feedstocks. Additionally, exploring the upcycling of products derived from amino alcohols at the end of their life is a critical aspect of a circular economy. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2-(Methylamino)ethan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-chloroethanol with methylamine under basic conditions (e.g., NaOH) can yield the target compound, followed by HCl treatment to form the hydrochloride salt. Reaction temperature (40–60°C) and solvent polarity (e.g., ethanol or THF) critically affect yield. Impurities like unreacted methylamine or byproducts (e.g., dialkylated amines) require purification via recrystallization or column chromatography .

Q. How is 2-(Methylamino)ethan-1-ol hydrochloride characterized to confirm structural integrity and purity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify methylamino (-NHCH) and ethanolamine (-CHCHOH) moieties.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 109.1 for the free base) and fragmentation patterns.

- Elemental Analysis : Confirmation of C, H, N, and Cl percentages.

- X-ray Crystallography : For definitive structural elucidation (if crystalline) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) should be used to prevent hydrolysis. Stability studies suggest decomposition <2% over 12 months under these conditions .

Q. How does this compound compare structurally and functionally to related ethanolamine derivatives?

| Property | 2-(Methylamino)ethan-1-ol HCl | 2-((2-Chloroethyl)amino)ethanol HCl |

|---|---|---|

| Functional Groups | -NHCH, -OH | -NHCHCHCl, -OH |

| Reactivity | Nucleophilic amine | Alkylating agent |

| Applications | Intermediate in drug synthesis | Biomolecule labeling reagent |

| The methylamino group enhances solubility in polar solvents, while chloroethyl analogs exhibit higher electrophilicity . |

Advanced Research Questions

Q. What mechanistic insights explain its role in asymmetric synthesis or chiral resolution?

The compound’s chiral center (if present) enables stereoselective reactions. For example, in Schiff base formation, the methylamino group coordinates with metal catalysts (e.g., Cu) to induce enantioselectivity. Racemization risks are minimized at low temperatures (<0°C) and neutral pH .

Q. How can contradictory data on its reactivity in aqueous vs. anhydrous environments be resolved?

Contradictions arise from competing hydrolysis and nucleophilic pathways:

- Aqueous : Protonation of the amine reduces nucleophilicity, favoring hydrolysis to ethanol derivatives.

- Anhydrous : The free amine participates in alkylation or acylation.

Controlled experiments using deuterated solvents (DO vs. DMSO-d) and kinetic monitoring (e.g., HPLC) can clarify dominant pathways .

Q. What advanced analytical methods are used to study its interactions with biological targets (e.g., receptors or enzymes)?

Q. How does its dual amine-alcohol functionality influence its application in multi-step syntheses?

The amine acts as a nucleophile (e.g., in SN2 reactions), while the alcohol can be oxidized to a ketone or protected (e.g., silylation) to prevent side reactions. Example: In synthesizing β-blockers, the alcohol is oxidized to a ketone intermediate, followed by reductive amination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential amine vapor release.

- Spill Management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

Variations often stem from:

- pH Differences : Solubility increases in acidic media due to protonation.

- Impurity Profiles : Residual solvents (e.g., methanol) alter solubility.

Standardize testing conditions (e.g., 25°C, pH 7.4 buffer) and validate purity via HPLC before measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.